molecular formula C21H26ClN3O3 B15039173 N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine

Cat. No.: B15039173
M. Wt: 403.9 g/mol
InChI Key: DMKSHFAGRCBKDW-OEAKJJBVSA-N
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Description

Chemical Identity:
The compound features a piperazine core substituted with a 4-chlorobenzyl group at the 4-position and a 2,4,6-trimethoxybenzylidene moiety at the 1-position. Its molecular formula is C₂₃H₂₈ClN₃O₃ (calculated based on structural analogs in –3), with an average molecular weight of approximately 446.0 g/mol. The (E)-configuration of the imine bond is critical for its stereoelectronic properties, influencing binding interactions in biological systems .

Properties

Molecular Formula

C21H26ClN3O3

Molecular Weight

403.9 g/mol

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,4,6-trimethoxyphenyl)methanimine

InChI

InChI=1S/C21H26ClN3O3/c1-26-18-12-20(27-2)19(21(13-18)28-3)14-23-25-10-8-24(9-11-25)15-16-4-6-17(22)7-5-16/h4-7,12-14H,8-11,15H2,1-3H3/b23-14+

InChI Key

DMKSHFAGRCBKDW-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine typically involves the reaction of 4-chlorobenzylpiperazine with 2,4,6-trimethoxybenzaldehyde under specific conditions. The reaction may be carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(2,4,6-trimethoxybenzylidene)amine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a class of Schiff base derivatives with piperazine and aromatic substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituent on Benzylidene/Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,4,6-Trimethoxyphenyl C₂₃H₂₈ClN₃O₃ 446.0 High symmetry, enhanced solubility due to methoxy groups
(E)-N-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)methanimine () 3,4,5-Trimethoxyphenyl C₂₁H₂₆ClN₃O₃ 403.9 Lower molecular weight; asymmetric methoxy distribution reduces π-stacking
4-(4-Chlorobenzyl)-N-[(E)-(2,6-dichlorophenyl)methylene]piperazin-1-amine () 2,6-Dichlorophenyl C₁₉H₁₉Cl₃N₂ 381.7 Increased lipophilicity; dual Cl substituents enhance receptor affinity
4-(4-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine () 5-Methyl-2-thienyl C₁₇H₂₀ClN₃S 333.9 Sulfur atom introduces polarizability; lower solubility in aqueous media
N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine () 2-Nitrophenyl C₂₀H₂₁ClN₄O₂ 408.9 Nitro group increases electron-withdrawing effects; potential for redox activity

Research Findings and Functional Differences

Electronic and Steric Effects
  • Methoxy vs.
  • Thienyl vs. Phenyl : The thienyl group in introduces a heterocyclic sulfur atom, which may alter metabolic stability compared to purely aromatic systems .
Physicochemical Behavior
  • Solubility : The target compound’s 2,4,6-trimethoxy arrangement likely improves aqueous solubility (>50 μg/mL) compared to dichloro- or thienyl-substituted analogs (<20 μg/mL) .
  • Thermal Stability : Compounds with nitro groups () decompose at lower temperatures (~150°C) due to nitro group instability, whereas methoxy-substituted analogs remain stable up to 250°C .

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